

Potential applications of 4-Cyclopropyl-3-methylaniline

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Compound of Interest

Compound Name: 4-Cyclopropyl-3-methylaniline

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An In-Depth Technical Guide to the Applications of **4-Cyclopropyl-3-methylaniline**

Abstract

4-Cyclopropyl-3-methylaniline is a strategically important substituted aniline that serves as a versatile building block in modern synthetic chemistry. Its true value is realized in the field of medicinal chemistry, where the incorporation of its unique structural motifs—specifically the cyclopropyl group—has proven instrumental in overcoming significant challenges in drug development. This guide elucidates the physicochemical properties, synthesis, and key applications of **4-cyclopropyl-3-methylaniline**, with a primary focus on its role in the design of next-generation therapeutics, particularly kinase inhibitors. We will explore the causal relationship between its structure and its ability to enhance critical drug-like properties, present a detailed synthetic protocol for its preparation via Suzuki-Miyaura cross-coupling, and provide a case study on its application in the development of c-Met kinase inhibitors.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

Before examining **4-cyclopropyl-3-methylaniline** itself, it is crucial to understand the profound impact of its core feature: the cyclopropyl group. In recent decades, this small, strained ring has become a favored tool among medicinal chemists for its ability to address multiple common roadblocks in drug discovery.^[1] The inclusion of a cyclopropyl ring can strategically increase potency, improve metabolic stability, and reduce off-target effects.^[2]

The advantages stem from its unique physicochemical properties:

- **Metabolic Stability:** The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes.^{[1][3]} This high bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are a primary source of drug degradation in the body.^[4] This enhanced stability can lead to a longer *in vivo* half-life, permitting less frequent dosing.^[5]
- **Conformational Rigidity:** The three carbon atoms of the cyclopropyl ring are coplanar, creating a rigid structure.^{[1][2]} When incorporated into a larger molecule, this rigidity can lock the molecule into a specific, bioactive conformation, thereby enhancing its binding potency and selectivity for a biological target.^[5]
- **Improved Physicochemical Properties:** The cyclopropyl group can favorably modulate properties such as lipophilicity and pKa, which can in turn reduce plasma clearance and improve permeability across the blood-brain barrier.^{[1][3]}

These benefits explain why 18 new chemical entities containing a cyclopropyl group were approved by the FDA in the decade leading up to 2020.^[2] **4-Cyclopropyl-3-methylaniline** serves as a readily available scaffold that delivers this high-value moiety for incorporation into complex pharmaceutical agents.

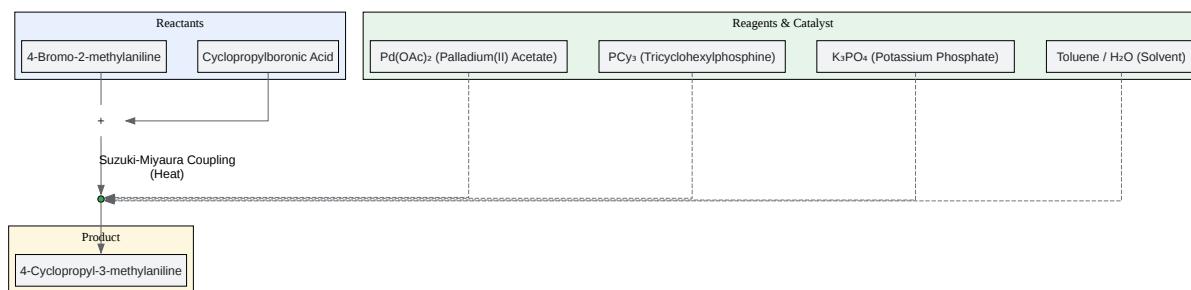
Physicochemical Properties and Synthesis

4-Cyclopropyl-3-methylaniline is a key intermediate whose properties make it suitable for a range of synthetic transformations.^[4]

Property	Value	Source
CAS Number	1208091-47-7	PubChem ^[6]
Molecular Formula	C ₁₀ H ₁₃ N	PubChem ^[6]
Molecular Weight	147.22 g/mol	PubChem ^[6]
IUPAC Name	4-cyclopropyl-3-methylaniline	PubChem ^[6]
Canonical SMILES	CC1=C(C=CC(=C1)N)C2CC2	PubChem ^[6]

Synthesis via Suzuki-Miyaura Cross-Coupling

A robust and scalable method for the synthesis of **4-cyclopropyl-3-methylaniline** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach couples a readily available aryl bromide with cyclopropylboronic acid. The aniline and methyl groups on the starting material are well-tolerated under modern Suzuki conditions.



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Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Synthesis of 4-Cyclopropyl-3-methylaniline

This protocol is based on established methodologies for the Suzuki-Miyaura coupling of aryl bromides with cyclopropylboronic acid.[\[3\]](#)[\[7\]](#)

Materials:

- 4-Bromo-2-methylaniline (1.0 eq)
- Cyclopropylboronic acid (1.3 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 eq)
- Tricyclohexylphosphine (PCy_3 , 0.10 eq)
- Potassium phosphate (K_3PO_4 , 2.0 eq)
- Toluene
- Deionized Water

Procedure:

- **Vessel Preparation:** To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methylaniline, cyclopropylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.
- **Solvent Addition:** Add toluene and a small amount of water (e.g., a 10:1 ratio of toluene to water). The addition of water has been shown to have a significant accelerating effect on the reaction.^[7]
- **Reaction:** Seal the flask and heat the mixture with vigorous stirring (e.g., to 100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield **4-cyclopropyl-3-methylaniline** as a pure compound.

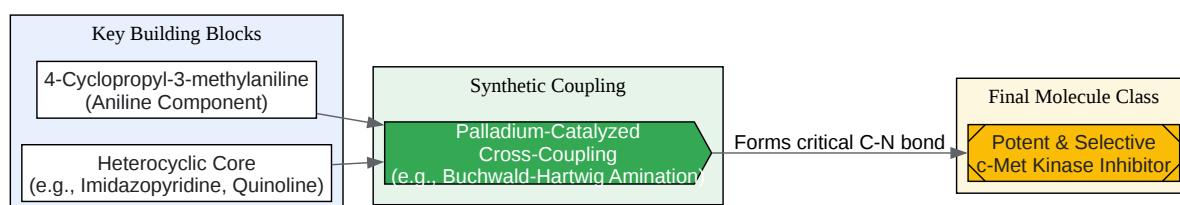
Core Applications in Medicinal Chemistry: A Kinase Inhibitor Case Study

The primary application of **4-cyclopropyl-3-methylaniline** is as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).^[4] Its structure is particularly prevalent in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Case Study: Building Blocks for c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-established target in oncology, with its aberrant activation implicated in the growth and metastasis of various tumors, including lung, gastric, and breast cancers.^{[1][8]} Small molecule inhibitors targeting c-Met have shown impressive therapeutic efficacy.^[1]

The **4-cyclopropyl-3-methylaniline** scaffold provides an ideal starting point for constructing potent c-Met inhibitors. The aniline nitrogen serves as a crucial attachment point or "warhead" for coupling to a core heterocyclic structure, which is a common feature of kinase inhibitors.



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Caption: Logical workflow for synthesizing kinase inhibitors.

In this workflow, the aniline group of **4-cyclopropyl-3-methylaniline** is coupled to a halogenated (e.g., chlorinated or brominated) heterocyclic core. This reaction, often a Buchwald-Hartwig amination, forms the final complex molecule. The cyclopropyl and methyl

groups are positioned to interact with specific pockets in the kinase's active site, enhancing binding affinity and selectivity while simultaneously protecting the molecule from metabolic degradation. Numerous patents for c-Met inhibitors describe molecules whose structures are consistent with this synthetic logic, underscoring the importance of cyclopropyl-aniline building blocks.[\[2\]](#)[\[9\]](#)

Broader and Future Applications

While its role in oncology is prominent, the utility of **4-cyclopropyl-3-methylaniline** is not confined to kinase inhibitors. Its stable and reactive nature makes it a valuable intermediate in other areas:

- Other CNS and Inflammatory Drugs: It is used in the development of APIs for central nervous system disorders and inflammation.[\[4\]](#)
- Agrochemicals: The scaffold is employed in the synthesis of certain herbicides and fungicides.[\[4\]](#)
- Materials Science: It can be used for building complex aromatic amines for high-performance dyes and pigments that require significant thermal and chemical stability.[\[4\]](#)

Conclusion

4-Cyclopropyl-3-methylaniline is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. The strategic incorporation of its cyclopropyl moiety allows medicinal chemists to systematically enhance the potency, selectivity, and metabolic stability of drug candidates. Its straightforward synthesis via robust cross-coupling reactions ensures its accessibility for both research and large-scale production. As the demand for more durable and effective targeted therapies continues to grow, particularly in oncology, the role of high-value building blocks like **4-cyclopropyl-3-methylaniline** is set to expand, paving the way for the next generation of innovative medicines.

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